4-Amino-6-chlorocinnoline
CAS No.: 18259-66-0
Cat. No.: VC0181677
Molecular Formula: C8H6ClN3
Molecular Weight: 179.607
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18259-66-0 |
|---|---|
| Molecular Formula | C8H6ClN3 |
| Molecular Weight | 179.607 |
| IUPAC Name | 6-chlorocinnolin-4-amine |
| Standard InChI | InChI=1S/C8H6ClN3/c9-5-1-2-8-6(3-5)7(10)4-11-12-8/h1-4H,(H2,10,12) |
| Standard InChI Key | FOLORJJGWIUWAW-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1Cl)C(=CN=N2)N |
Introduction
| Parameter | Value |
|---|---|
| Chemical Name | 4-Amino-6-chlorocinnoline |
| CAS Registry Number | 18259-66-0 |
| Molecular Formula | C8H6ClN3 |
| Molecular Weight | 179.61 g/mol |
| InChI Key | FOLORJJGWIUWAW-UHFFFAOYSA-N |
| Synonyms | 6-chlorocinnolin-4-amine; 6-chloro-4-cinnolinamine |
Chemical Structure and Properties
The molecular structure of 4-Amino-6-chlorocinnoline consists of a cinnoline core with an amino group at position 4 and a chlorine atom at position 6. This specific substitution pattern contributes to its unique chemical behavior and potential applications in organic synthesis.
Structural Features
The cinnoline framework contains a benzene ring fused with a pyridazine ring, resulting in a planar, aromatic system. The amino group at position 4 can participate in hydrogen bonding interactions and nucleophilic reactions, while the chlorine atom at position 6 provides opportunities for further functionalization through nucleophilic aromatic substitution or metal-catalyzed coupling reactions .
Chemical Properties
The chemical reactivity of 4-Amino-6-chlorocinnoline is primarily determined by its heterocyclic nature and the presence of amino and chloro substituents. The compound exhibits several important chemical characteristics:
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The amino group at position 4 confers nucleophilic properties and can participate in acylation, alkylation, and other transformations.
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The chlorine atom at position 6 serves as a leaving group in nucleophilic aromatic substitution reactions.
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The nitrogen atoms in the cinnoline core can coordinate with metals, making the compound useful in coordination chemistry.
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The aromatic system allows for electrophilic aromatic substitution reactions under appropriate conditions .
Physical Properties
Understanding the physical properties of 4-Amino-6-chlorocinnoline is essential for its handling, storage, and application in research settings.
Synthesis Methods
Several synthetic routes have been developed for the preparation of 4-Amino-6-chlorocinnoline, with varying levels of efficiency and complexity.
Related Synthetic Procedures
| Category | Details |
|---|---|
| Signal Word | Warning |
| Hazard Statements | H302 (Harmful if swallowed) |
| H315 (Causes skin irritation) | |
| H319 (Causes serious eye irritation) | |
| H335 (May cause respiratory irritation) | |
| Precautionary Statements | P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 |
| Pictograms | GHS07 |
First Aid Measures
In case of exposure to 4-Amino-6-chlorocinnoline, appropriate first aid measures should be taken:
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Inhalation: Remove victim to fresh air. In severe cases or if symptoms persist, seek medical attention.
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Skin contact: Immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention.
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Eye contact: Immediately flush with plenty of water. After initial flushing, remove any contact lenses and continue flushing for at least 15 minutes. Keep eye wide open while rinsing. Get medical attention.
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Ingestion: Wash out mouth with copious amounts of water for at least 15 minutes. Seek medical attention .
Applications and Research
4-Amino-6-chlorocinnoline has found applications in various fields, particularly in pharmaceutical research and organic synthesis.
Pharmaceutical Applications
The cinnoline scaffold, including derivatives like 4-Amino-6-chlorocinnoline, has been investigated for diverse biological activities. While specific research on 4-Amino-6-chlorocinnoline is limited in the provided search results, related aminoquinoline compounds (structurally similar to cinnolines) have shown antimalarial activity .
Research on similar heterocyclic compounds indicates that substituted cinnolines may possess antiproliferative activity against various cancer cell lines. For example, 2-substituted-4-amino-6-halogenquinolines, which share some structural features with 4-Amino-6-chlorocinnoline, have exhibited promising anticancer properties .
Chemical Building Block
The compound serves as a valuable intermediate in organic synthesis, particularly for the preparation of more complex heterocyclic systems. The amino and chloro groups provide sites for further functionalization, enabling the creation of diverse chemical libraries for pharmaceutical screening and materials science applications .
| Supplier | Catalog Number | Purity | Available Quantities |
|---|---|---|---|
| Sigma-Aldrich/Synthonix | SY3H98B97236 | 95% | 250 mg and others |
| GlpBio | GF26952 | Research grade | Various |
| Combi-Blocks | QD-0390 | Research grade | Various |
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